molecular formula C19H17N3O5 B2489132 Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171149-33-9

Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2489132
CAS RN: 1171149-33-9
M. Wt: 367.361
InChI Key: FVFCGWQXQMLFDE-UHFFFAOYSA-N
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Description

The compound “Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a synthetic cathinone . It has a molecular formula of C14H19NO3 and a molecular weight of 249.3056 g/mol .


Synthesis Analysis

The synthesis of this compound involves various analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies . The crude product is purified by column chromatography using ethyl acetate-hexane . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of the compound is determined by various techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies . The IUPAC Standard InChI is InChI=1S/C14H19NO3/c1-4-5-11 (15 (2)3)14 (16)10-6-7-12-13 (8-10)18-9-17-12/h6-8,11H,4-5,9H2,1-3H3 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. The reaction is mediated by CuI and NaHCO3 in acetonitrile . More detailed information about the chemical reactions of this compound can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 116-118°C . It has a molecular formula of C14H19NO3 and a molecular weight of 249.3056 g/mol .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c23-19(13-3-4-14-16(10-13)26-11-25-14)22-7-5-12(6-8-22)17-20-21-18(27-17)15-2-1-9-24-15/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCGWQXQMLFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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